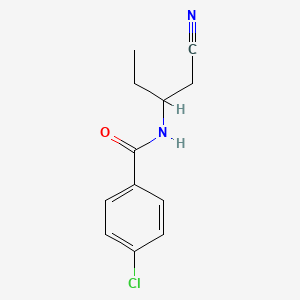
1-(3-Methoxypropanoyl)piperidine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxypropanoyl)piperidine-3-sulfonamide, also known as MPSP, is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. MPSP is a sulfonamide derivative of piperidine, which has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide involves its interaction with the NMDA and AMPA receptors. 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide acts as a competitive antagonist of the NMDA receptor, which reduces the influx of calcium ions into the cell. This, in turn, reduces the excitability of the neuron and prevents the formation of long-term potentiation (LTP). 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide also acts as a non-competitive antagonist of the AMPA receptor, which reduces the flow of sodium ions into the cell and prevents the formation of LTP.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide are complex and depend on the specific application. In general, 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide has been shown to modulate synaptic plasticity, learning, and memory formation. It has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide in laboratory experiments is its high yield and cost-effectiveness. It is also a relatively stable compound that can be stored for long periods of time. However, one limitation of using 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide is that it has a relatively short half-life, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research involving 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide. One area of interest is the potential therapeutic applications of 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the role of 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide in synaptic plasticity and memory formation, which may have implications for the development of new treatments for memory disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide and its potential limitations in laboratory experiments.
Synthesemethoden
The synthesis of 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide involves the reaction of piperidine with 3-methoxypropanoyl chloride, followed by the reaction of the resulting product with sulfonamide. The final product is obtained through a series of purification steps. The yield of 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide is typically high, making it a cost-effective compound for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxypropanoyl)piperidine-3-sulfonamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to modulate the activity of certain neurotransmitter receptors, such as the N-methyl-D-aspartate (NMDA) receptor and the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. These receptors play a crucial role in synaptic plasticity, learning, and memory formation.
Eigenschaften
IUPAC Name |
1-(3-methoxypropanoyl)piperidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4S/c1-15-6-4-9(12)11-5-2-3-8(7-11)16(10,13)14/h8H,2-7H2,1H3,(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSFYUSWHRTACE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCCC(C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxypropanoyl)piperidine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Benzylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555833.png)
![3-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanenitrile](/img/structure/B7555854.png)
![2-[Methyl-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonyl]amino]propanoic acid](/img/structure/B7555858.png)

![2-[(4-Fluorophenyl)methylsulfonyl-methylamino]propanoic acid](/img/structure/B7555869.png)

![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7555881.png)
![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate](/img/structure/B7555886.png)


![3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7555909.png)

![N-[2-(ethylamino)ethyl]-2,4-dimethoxybenzamide](/img/structure/B7555922.png)
![N-[2-(ethylamino)ethyl]-3-hydroxypyridine-2-carboxamide](/img/structure/B7555930.png)